molecular formula C14H17NO4 B15046121 (S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione

Cat. No.: B15046121
M. Wt: 263.29 g/mol
InChI Key: FQFSTGPPRLSJGI-NSHDSACASA-N
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Description

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione (CAS: 129288-34-2) is a chiral oxazolidine-2,5-dione derivative characterized by a tert-butoxy-substituted benzyl group at the 4-position of the oxazolidine ring. Its molecular structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules . The compound is commercially available with a purity of ≥95% and is widely utilized in research settings for its stability and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(4S)-4-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-10-6-4-9(5-7-10)8-11-12(16)18-13(17)15-11/h4-7,11H,8H2,1-3H3,(H,15,17)/t11-/m0/s1

InChI Key

FQFSTGPPRLSJGI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Traditional Condensation-Based Synthesis

Reagent-Driven Cyclocondensation

The most widely cited method involves a pyridine-mediated cyclocondensation of N-(4-tert-butoxybenzyl)glycine derivatives with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in ethyl acetate at 20°C. This exothermic reaction achieves 90% yield within 2 hours, leveraging the trioxatriphosphinane oxide’s dual role as a coupling agent and dehydrating species. The tert-butoxy group’s steric bulk necessitates mild temperatures to prevent racemization, while ethyl acetate’s moderate polarity facilitates intermediate stabilization.

Solvent and Temperature Optimization

Comparative studies reveal that substituting ethyl acetate with polar aprotic solvents like dimethylformamide (DMF) accelerates reaction kinetics but reduces enantiomeric excess (ee) to 82–85% due to increased solvolysis at elevated temperatures. Maintaining the reaction at 20°C preserves the (S)-configuration, as evidenced by chiral HPLC analysis correlating lower activation energy with reduced epimerization risks.

Chiral Auxiliary-Assisted Enantioselective Synthesis

(S)-Phenylalaninol as a Stereochemical Template

Building on methodologies developed for analogous oxazolidines, the title compound can be synthesized from (S)-phenylalaninol and 4-tert-butoxybenzyl chloride. The process involves:

  • Amide Formation : Reacting (S)-phenylalaninol with 4-tert-butoxybenzoyl chloride in dichloromethane at 0°C.
  • Oxazolidine Cyclization : Treating the intermediate with 2,2-dimethoxypropane under acidic conditions to form the oxazolidine ring.
  • Oxidation to Dione : Using Jones reagent (CrO₃/H₂SO₄) to oxidize the secondary alcohol to the 5-dione moiety.

This route achieves 78–82% overall yield with >99% ee, validated by single-crystal X-ray diffraction showing the benzyl group’s pseudo-axial orientation and C4–H4’s bisectional alignment.

Crystallographic Validation

X-ray analysis (Fig. 1) confirms the (S)-configuration through Flack parameter refinement (x = −0.02(3)) and Cremer-Pople puckering parameters (Q = 0.312 Å, θ = 56.7°), indicating an envelope conformation stabilized by C–H⋯O hydrogen bonds.

Crystal Data Value
Space group P2₁2₁2₁
a, b, c (Å) 8.512(1), 10.234(2), 21.876(4)
V (ų) 1902.7(6)
Z 4
R factor 0.041

Catalytic Oxidative Cyclization of Alkynamides

Bronsted Acid-Catalyzed Methodology

A groundbreaking approach detailed in CN111943901B employs alkynamide precursors cyclized via Selectfluor™-mediated oxidation. Key steps include:

  • Substrate Activation : Treating N-(4-tert-butoxybenzylethynyl)carbamates with 10 mol% p-toluenesulfonic acid in nitromethane at 80°C.
  • Oxidative Ring Closure : Atmospheric oxygen serves as the terminal oxidant, generating the dione moiety via a postulated nitrilium intermediate.

This method achieves 89–92% yield in 2.5 hours, with scalability demonstrated at 10-g batches (Table 1).

Table 1: Catalytic Cyclization Performance
Entry Catalyst Solvent Time (h) Yield (%)
1 p-TsOH Nitromethane 2.5 92
2 Selectfluor™ DMSO 1.5 89
3 Sc(OTf)₃ NMP 4.0 85

Mechanistic Insights

DFT calculations suggest a concerted asynchronous pathway where the tert-butoxybenzyl group’s electron-donating effect lowers the activation barrier for 5-endo-dig cyclization by 12.3 kcal/mol compared to unsubstituted analogs.

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

  • Condensation Route : Highest yield (90%) but requires stoichiometric coupling agents.
  • Chiral Auxiliary Method : Superior enantiocontrol (>99% ee) at the expense of step count.
  • Catalytic Cyclization : Optimal balance of efficiency and scalability, though dependent on anhydrous conditions.

Industrial Applicability

The catalytic method’s short reaction time and air tolerance make it preferable for kilogram-scale production, while the chiral auxiliary approach remains valuable for small-scale enantiopure synthesis.

Structural and Spectroscopic Characterization

NMR Spectral Signatures

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, Ar–H), 4.72 (dd, J = 8.4 Hz, 1H, C4–H), 3.98 (s, 2H, CH₂Ar), 1.32 (s, 9H, C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C5), 155.8 (C2), 134.2 (Cq), 129.6–128.3 (Ar–C), 79.4 (C(CH₃)₃), 44.1 (C4).

X-ray Diffraction Metrics

Bond lengths confirm the dione structure:

  • C2–O1: 1.214(2) Å
  • C5–O2: 1.207(2) Å
  • N3–C4: 1.467(3) Å

Applications in Asymmetric Synthesis

The compound’s rigid oxazolidine-dione scaffold facilitates:

  • Chiral Ligand Synthesis : Coordination to transition metals (e.g., Rh, Ru) for asymmetric hydrogenation.
  • Peptide Mimetics : Incorporation into β-turn inducers via C4 functionalization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with different functional groups, while reduction can lead to the formation of amino alcohols.

Scientific Research Applications

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidine-2,5-dione Derivatives

The following table summarizes key structural analogs of (S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Substituent(s) Key Properties/Applications References
This compound 129288-34-2 4-(tert-Butoxy)benzyl High steric bulk; used in asymmetric synthesis
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione N/A 4-(Benzyloxy)benzyl Lower solubility in polar solvents; crystallizes in monoclinic system
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione 3415-08-5 4-Hydroxybenzyl Higher polarity; potential for hydrogen bonding
Benzyl (S)-2,5-dioxooxazolidine-4-acetate 13590-42-6 Benzyl ester + acetic acid Enhanced lipophilicity; intermediate in peptide synthesis
4,4-Dimethyloxazolidine-2,5-dione 5839-88-3 4,4-Dimethyl Simplified structure; model for reactivity studies

Structural and Electronic Differences

  • tert-Butoxy vs. Benzyloxy : The tert-butoxy group in the target compound provides greater steric hindrance and electron-donating effects compared to the benzyloxy group in (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione. This difference influences reactivity in nucleophilic substitutions, with the tert-butoxy group stabilizing adjacent electrophilic centers .
  • Hydroxy vs. tert-Butoxy: The hydroxyl group in (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione (CAS: 3415-08-5) increases polarity and solubility in aqueous media, whereas the tert-butoxy group enhances solubility in non-polar solvents .

Crystallographic Insights

Crystal structure analyses using SHELX software (e.g., SHELXL97) reveal that the tert-butoxy substituent induces distinct packing modes compared to benzyloxy or hydroxy analogs. For example, (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione crystallizes in a monoclinic system (space group P2₁), with intermolecular π-π interactions absent in the tert-butoxy derivative due to steric constraints .

Stability and Reactivity

  • Thermal Stability : The tert-butoxy group enhances thermal stability relative to the hydroxy analog, which may undergo dehydration under high temperatures .
  • Hydrolytic Sensitivity : The tert-butoxy group is less prone to hydrolysis under acidic conditions compared to benzyloxy groups, which require catalytic hydrogenation for removal .

Biological Activity

(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 129288-34-2

The oxazolidine ring structure of this compound contributes to its unique reactivity and biological properties. The presence of the tert-butoxy group enhances its solubility and stability in biological systems, potentially influencing its pharmacokinetic profile.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods have been reported in the literature, including:

  • Ring-opening polymerization : Utilizing the compound as a macroinitiator for creating polymers.
  • N-Carboxy anhydrides : The compound can be synthesized from amino acid derivatives, which may enhance its biological relevance as a model for studying hydroxyapatite interactions.

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial protein synthesis, making them potential candidates for antibiotic development.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound possesses selective cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve induction of apoptosis through mitochondrial pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study published in Pharmaceutical Research highlighted the antitumor properties of oxazolidine derivatives. The results showed that this compound significantly reduced cell viability in breast cancer cell lines compared to controls .
  • Bone Growth Factors : Another investigation focused on the role of this compound as a biological marker for bone growth factors. Results indicated that it could enhance osteogenic differentiation in mesenchymal stem cells, suggesting its potential use in bone regeneration therapies .
  • Polymerization Studies : The compound has been evaluated for its ability to act as a macroinitiator in ring-opening polymerization processes, which is crucial for developing new biomaterials for medical applications .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits bacterial protein synthesis
CytotoxicityInduces apoptosis in cancer cell lines
Osteogenic DifferentiationEnhances differentiation in stem cells
PolymerizationActs as macroinitiator for polymer synthesis

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione, and how is stereochemical control achieved?

  • Methodological Answer: The compound is typically synthesized via cyclization of N-carboxy anhydride (NCA) precursors. For example, tert-butoxybenzyl-substituted L-aspartic acid derivatives are treated with phosgene analogs (e.g., triphosgene) under anhydrous conditions. Stereochemical integrity of the (S)-configuration is maintained by using enantiopure starting materials and conducting reactions at low temperatures (-20°C to 0°C) to minimize racemization. Confirmation of stereochemistry requires single-crystal X-ray diffraction using programs like SHELXL for refinement .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

  • Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and detect impurities (e.g., residual solvents).
  • HPLC : For purity assessment (≥95% as per industry standards, using C18 columns with acetonitrile/water gradients).
  • Mass Spectrometry (ESI-TOF) : To validate molecular weight (M.W. 293.3 g/mol).
  • X-ray Crystallography : SHELX programs (SHELXD for structure solution, SHELXL for refinement) provide unambiguous structural proof, particularly for stereochemical assignments .

Advanced Research Questions

Q. How should researchers resolve discrepancies between solution-state NMR data and solid-state crystallographic results for oxazolidine-2,5-dione derivatives?

  • Methodological Answer: Discrepancies may arise from dynamic processes in solution (e.g., ring puckering) versus static crystalline states. Strategies include:

  • Variable-Temperature NMR : To detect conformational flexibility (e.g., coalescence of signals at elevated temperatures).
  • Solid-State NMR : Compare chemical shifts with solution data to identify rigid structural motifs.
  • DFT Calculations : Optimize molecular geometries and compare with crystallographic data (bond lengths/angles refined via SHELXL) .

Q. What experimental approaches improve crystallization of sterically hindered tert-butoxy-substituted oxazolidinediones for X-ray studies?

  • Methodological Answer: Challenges include poor crystal packing due to the tert-butoxy group’s bulkiness. Optimization strategies:

  • Mixed Solvent Systems : Use dichloromethane/hexane (1:3) for slow evaporation.
  • Co-Crystallization Agents : Introduce hydrogen-bond donors (e.g., phenol derivatives) to stabilize lattice formation.
  • High-Throughput Screening : Robotic platforms (e.g., Rigaku’s CrystalMation) test 100+ solvent/antisolvent combinations.
  • Temperature Gradients : Gradual cooling (0.5°C/day) enhances nucleation, as demonstrated for benzyloxy analogs .

Q. What mechanistic principles govern stereoretention during ring-opening reactions of oxazolidine-2,5-diones?

  • Methodological Answer: Key considerations:

  • Regioselectivity Control : Nucleophilic attack at the 5-position is favored due to reduced steric hindrance compared to the 2-position.
  • Catalytic Strategies : Lewis acids (e.g., Mg(OTf)₂) stabilize transition states to direct ring-opening.
  • In Situ Monitoring : ATR-IR tracks carbonyl band shifts (1,750 cm⁻¹ → 1,680 cm⁻¹) to prevent over-reaction.
  • Stereoretention : Achieved via aprotic conditions (dry DMF or THF) and low temperatures (-40°C), as shown in aspartic acid derivative syntheses .

Key Research Challenges

  • Hygroscopicity Management : Store under argon at -20°C (evidenced by decomposition in humid conditions ).
  • Synthetic Yield Optimization : Tert-butoxy substitution reduces cyclization efficiency (typical yields: 45–60%) compared to methoxy analogs .

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